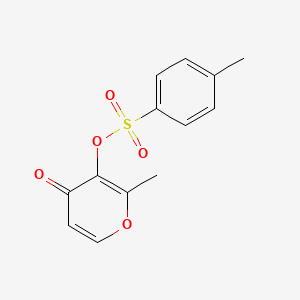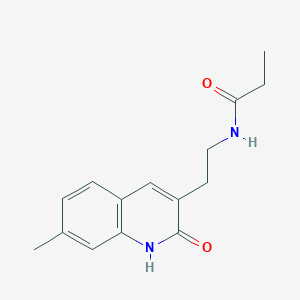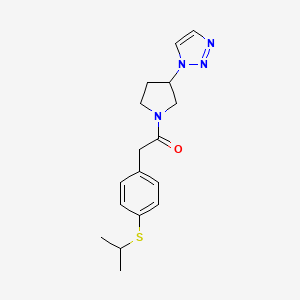![molecular formula C15H16N2O2 B2797987 N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide CAS No. 2411198-93-9](/img/structure/B2797987.png)
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide, also known as TAT-C11, is a small molecule that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and cancer research.
Applications De Recherche Scientifique
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide has been used in various scientific research applications. One of the major applications is in the field of neuroscience, where it has been shown to selectively target and inhibit the activity of certain ion channels in neurons. This inhibition can lead to a decrease in neuronal excitability, which can be useful in studying the role of these ion channels in various neurological disorders such as epilepsy and neuropathic pain.
Another application of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. This compound has the potential to be developed into a cancer therapeutic agent, and further research is needed to explore this possibility.
Mécanisme D'action
The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide involves the selective inhibition of certain ion channels and proteins. This inhibition leads to a decrease in neuronal excitability and cancer cell growth, respectively. The exact mechanism of action is still being studied, and further research is needed to fully understand how this compound works.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide have been studied in various in vitro and in vivo models. It has been shown to selectively target certain ion channels and proteins, leading to a decrease in neuronal excitability and cancer cell growth. However, further studies are needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide in lab experiments is its selectivity towards certain ion channels and proteins. This allows researchers to study the role of these targets in various diseases and disorders. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Orientations Futures
There are several future directions for N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide research. One direction is to further explore its potential as a cancer therapeutic agent. Another direction is to study its effects on other ion channels and proteins, which could lead to the development of new treatments for various diseases and disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide is a small molecule that has been synthesized for scientific research purposes. It has potential applications in the fields of neuroscience and cancer research, and its selectivity towards certain ion channels and proteins makes it a useful tool for studying these targets. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide involves several steps. The first step involves the synthesis of 3-(1-Cyanopropoxy)benzaldehyde, which is then reacted with but-2-yn-1-amine to produce the final product. The synthesis method has been optimized to produce high yields of the compound, and the purity has been confirmed through various analytical techniques such as NMR and HPLC.
Propriétés
IUPAC Name |
N-[[3-(1-cyanopropoxy)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-6-15(18)17-11-12-7-5-8-14(9-12)19-13(4-2)10-16/h5,7-9,13H,4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQCNPCMKJBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[[[4-[1-(Trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-2-bromo-6-(trifluoromethyl)phenyl]amino]carbonyl]-2-fluorophenyl]benzamide](/img/structure/B2797905.png)
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)
![N-(3-chloro-4-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2797908.png)
![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)

![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)



![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)
![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)
![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)
